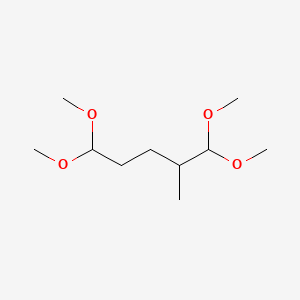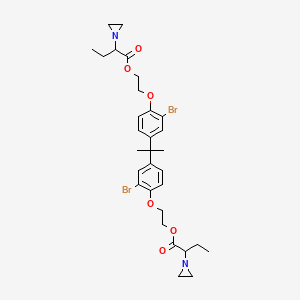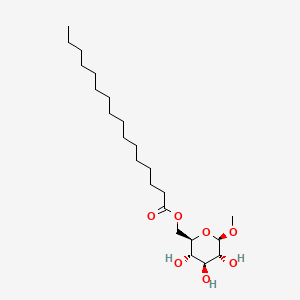![molecular formula C26H33ClN2O13 B15184936 bis[2-(dimethylamino)ethyl] (Z)-2-(4-chlorophenoxy)but-2-enedioate;(E)-but-2-enedioic acid CAS No. 129320-19-0](/img/structure/B15184936.png)
bis[2-(dimethylamino)ethyl] (Z)-2-(4-chlorophenoxy)but-2-enedioate;(E)-but-2-enedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Bis[2-(dimethylamino)ethyl] (Z)-2-(4-chlorophenoxy)but-2-enedioate;(E)-but-2-enedioic acid” is a complex organic compound that features both ester and amine functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “bis[2-(dimethylamino)ethyl] (Z)-2-(4-chlorophenoxy)but-2-enedioate;(E)-but-2-enedioic acid” typically involves a multi-step process:
Esterification: The initial step involves the esterification of (Z)-2-(4-chlorophenoxy)but-2-enedioic acid with 2-(dimethylamino)ethanol under acidic conditions.
Purification: The resulting ester is purified using techniques such as recrystallization or column chromatography.
Final Product Formation: The purified ester is then reacted with (E)-but-2-enedioic acid under controlled conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale esterification and purification processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming N-oxides.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Therapeutics: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Materials Science: Utilized in the development of advanced materials, such as polymers and coatings.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
作用機序
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It can inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: Binds to certain receptors, modulating biological responses.
Signal Transduction: Influences signal transduction pathways, altering cellular functions.
類似化合物との比較
Similar Compounds
- Bis[2-(dimethylamino)ethyl] fumarate
- Bis[2-(dimethylamino)ethyl] maleate
- Bis[2-(dimethylamino)ethyl] phthalate
Uniqueness
- Structural Features : The presence of both (Z)- and (E)-isomers in the compound provides unique stereochemical properties.
- Functional Groups : The combination of ester and amine groups offers diverse reactivity and potential applications.
特性
CAS番号 |
129320-19-0 |
|---|---|
分子式 |
C26H33ClN2O13 |
分子量 |
617.0 g/mol |
IUPAC名 |
bis[2-(dimethylamino)ethyl] (Z)-2-(4-chlorophenoxy)but-2-enedioate;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C18H25ClN2O5.2C4H4O4/c1-20(2)9-11-24-17(22)13-16(18(23)25-12-10-21(3)4)26-15-7-5-14(19)6-8-15;2*5-3(6)1-2-4(7)8/h5-8,13H,9-12H2,1-4H3;2*1-2H,(H,5,6)(H,7,8)/b16-13-;2*2-1+ |
InChIキー |
WHEAJFJHQPTUEP-VWLJOHICSA-N |
異性体SMILES |
CN(CCOC(=O)/C=C(\OC1=CC=C(C=C1)Cl)/C(=O)OCCN(C)C)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CN(C)CCOC(=O)C=C(C(=O)OCCN(C)C)OC1=CC=C(C=C1)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


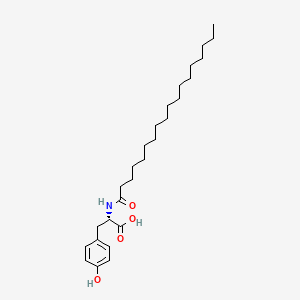
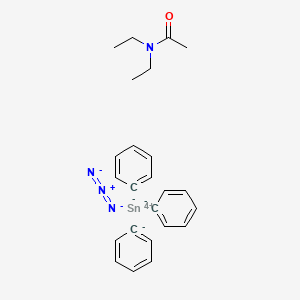
![(E)-but-2-enedioic acid;N-[3-[(2-hydroxy-2-phenylacetyl)amino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide](/img/structure/B15184869.png)
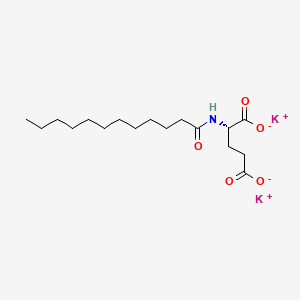
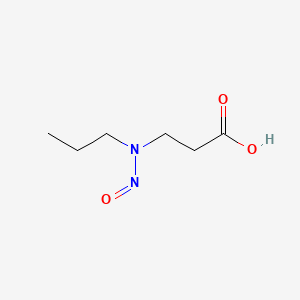
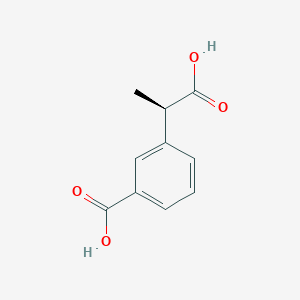
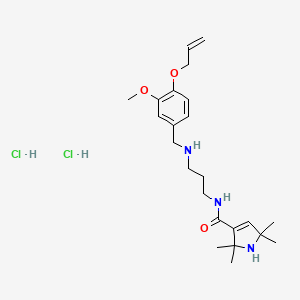
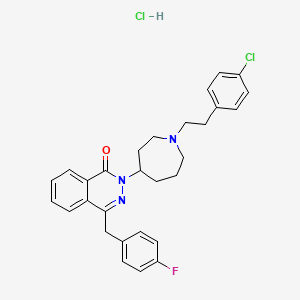
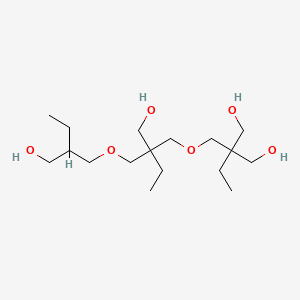
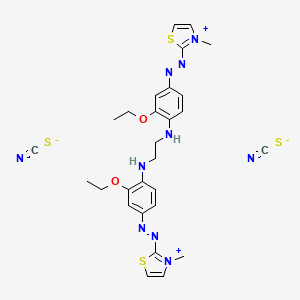
![4,11,13-trimethyl-5-(2-piperazin-1-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B15184926.png)
